4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1249939-76-1
VCID: VC4211141
InChI: InChI=1S/C13H14N2O/c1-10(2)13-7-8-15(14-13)12-5-3-11(9-16)4-6-12/h3-10H,1-2H3
SMILES: CC(C)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Molecular Formula: C13H14N2O
Molecular Weight: 214.268

4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde

CAS No.: 1249939-76-1

Cat. No.: VC4211141

Molecular Formula: C13H14N2O

Molecular Weight: 214.268

* For research use only. Not for human or veterinary use.

4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde - 1249939-76-1

Specification

CAS No. 1249939-76-1
Molecular Formula C13H14N2O
Molecular Weight 214.268
IUPAC Name 4-(3-propan-2-ylpyrazol-1-yl)benzaldehyde
Standard InChI InChI=1S/C13H14N2O/c1-10(2)13-7-8-15(14-13)12-5-3-11(9-16)4-6-12/h3-10H,1-2H3
Standard InChI Key KNNGMTYDZDERFE-UHFFFAOYSA-N
SMILES CC(C)C1=NN(C=C1)C2=CC=C(C=C2)C=O

Introduction

4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde is a heterocyclic compound featuring a pyrazole ring attached to a benzaldehyde moiety. This compound is of significant interest in medicinal chemistry and material science due to its potential biological activities and chemical reactivity. The presence of the pyrazole ring, known for its interaction with various biological targets, makes this compound a valuable scaffold for drug development and other scientific research.

Synthesis Methods

The synthesis of 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde typically involves the reaction of 3-(propan-2-yl)-1H-pyrazole with benzaldehyde under acidic conditions. This method is a common approach for forming the desired product through cyclocondensation reactions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Biological Activity and Applications

4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This compound is explored as a scaffold for drug development, particularly in designing anti-inflammatory and analgesic agents.

Application AreaDescription
ChemistryBuilding block for synthesizing complex heterocyclic compounds.
BiologyInvestigated for antimicrobial and anticancer properties.
MedicineScaffold for drug development, especially anti-inflammatory and analgesic agents.
IndustryUsed in developing materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action involves the interaction of the pyrazole ring with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering protein function. This interaction can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.

Comparison with Similar Compounds

4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde is unique due to the combination of the pyrazole ring and the benzaldehyde moiety. Similar compounds include 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzoic acid and 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzyl alcohol, which differ by having a carboxylic acid or alcohol group instead of an aldehyde.

CompoundDescription
4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzoic acidSimilar structure with a carboxylic acid group.
4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzyl alcoholSimilar structure with an alcohol group.
3-(Propan-2-yl)-1H-pyrazoleLacks the benzaldehyde moiety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator